molecular formula C9H8N2O B8430349 Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde

Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde

Cat. No.: B8430349
M. Wt: 160.17 g/mol
InChI Key: ACDPLFFUODDVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyridine core fused to a reactive acetaldehyde functional group. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its rigid, planar nature that allows for effective interactions with biological targets . The aldehyde group is a versatile synthetic handle, enabling further transformations through nucleophilic addition or reductive amination to create novel molecular libraries. Researchers utilize this compound as a key synthetic intermediate in the exploration of new therapeutic agents. Its core structure is analogous to the pyrazolo[1,5-a]pyrimidine class of heterocycles, which are notable for their potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy . Compounds based on this scaffold have shown promise in inhibiting kinases such as EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer and melanoma . As such, this compound serves as a crucial precursor in the synthesis of more complex molecules for biochemical screening and the development of potential anticancer treatments. This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetaldehyde

InChI

InChI=1S/C9H8N2O/c12-6-4-8-7-10-11-5-2-1-3-9(8)11/h1-3,5-7H,4H2

InChI Key

ACDPLFFUODDVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles
Compound Core Structure Key Substituents Electronic Profile
Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde Pyrazole + pyridine Acetaldehyde at C3 Polar, reactive aldehyde group
Pyrazolo[1,5-a]pyrimidines Pyrazole + pyrimidine Halogens, aryl groups at C3/C5 Electron-deficient due to N-rich core
Pyrazolo[5,1-c]triazines Pyrazole + triazine Variable substituents at C6/C7 High polarity, strong H-bonding
Pyrazolo[1,5-a]quinazolines Pyrazole + quinazoline Dimethylaminovinyl groups Extended conjugation, planar structure

Key Insights :

  • The acetaldehyde group in the target compound enhances electrophilicity compared to halogenated pyrazolo[1,5-a]pyrimidines, which are optimized for nucleophilic substitution reactions .
  • Pyrazolo[1,5-a]pyrimidines exhibit greater electron deficiency due to their pyrimidine ring, favoring interactions with ATP-binding pockets in kinases .

Key Insights :

  • Pyrazolo[1,5-a]pyrimidines benefit from well-established protocols like cascade cyclization and regioselective halogenation (e.g., using hypervalent iodine reagents) .
  • The acetaldehyde derivative may require specialized protecting-group strategies to prevent aldehyde oxidation during synthesis.

Key Insights :

  • Pyrazolo[1,5-a]pyrimidines dominate in kinase inhibition due to their ability to mimic ATP and occupy hydrophobic pockets .
  • The acetaldehyde group could enable covalent binding to target proteins, a mechanism underexplored in current analogs.

Physicochemical and Pharmacokinetic Properties

  • This compound : Predicted logP ≈ 1.2 (moderate lipophilicity), with aldehyde reactivity posing stability challenges.
  • Pyrazolo[1,5-a]pyrimidines : Lower logP (0.5–1.8) due to polar pyrimidine ring; halogen substituents improve metabolic stability .
  • Pyrazolo[1,5-a]quinazolines : Higher logP (2.0–3.5) enhances blood-brain barrier penetration, relevant for CNS targets .

Q & A

Basic: What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde, and how are reaction conditions optimized?

This compound is typically synthesized via cycloaddition reactions. A key method involves the cyclization of pyridine N-imine derivatives with alkynoate esters, followed by condensation with hydrazine to form the pyrazolo[1,5-a]pyridine core . Optimization includes solvent selection (e.g., acetonitrile for polarity control), catalysts (palladium or copper for regioselectivity), and temperature modulation (60–100°C). Reaction progress is monitored using thin-layer chromatography (TLC), and yields are improved by adjusting stoichiometry and purification via recrystallization or column chromatography .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with aromatic protons appearing at δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying intermediates .
  • X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities and validates fused-ring geometry (e.g., bond angles of ~120° in the pyrazole ring) .
  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Advanced: How can NMR spectroscopy and X-ray diffraction resolve mechanistic ambiguities in reactions involving this compound?

NMR in situ studies track intermediate formation (e.g., hydrazone tautomerization during cyclization), while 2D NMR (COSY, NOESY) maps spatial interactions in complex derivatives . X-ray diffraction provides definitive bond-length data (e.g., 1.34 Å for C=N bonds in the pyrimidine ring), clarifying regioselectivity in multi-step syntheses . For example, used X-ray to confirm a 7-oxo intermediate’s structure, ruling out competing tautomers.

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Substituents at positions 3 (aldehyde) and 5/7 (halogens, alkyl groups) modulate bioactivity:

  • Electron-withdrawing groups (e.g., Cl at position 7) enhance enzyme inhibition (IC₅₀ values < 1 µM in kinase assays) by stabilizing ligand-receptor interactions .
  • Hydrophobic moieties (e.g., phenyl rings) improve membrane permeability, as shown in logP calculations (cLogP ~2.5–3.5) .
  • Aldehyde functionalization (e.g., Schiff base formation) introduces pH-sensitive fluorescence, enabling cellular pH monitoring (pKa ~3.03) .

Advanced: How can computational methods address contradictions in biological assay data for derivatives?

Contradictions (e.g., high in vitro potency vs. poor in vivo efficacy) are analyzed via:

  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) to differentiate true inhibitors from assay artifacts .
  • ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., poor absorption for cLogP > 5) and guide structural optimization .
  • Docking Studies : Identify off-target interactions (e.g., with cytochrome P450 enzymes) that may skew bioassay results .

Basic: What are the key considerations for designing bioassays to evaluate derivatives’ pharmacological potential?

  • Target Selection : Prioritize kinases (e.g., JAK3) or GPCRs linked to inflammation or oncology .
  • Assay Conditions : Use physiologically relevant pH (7.4) and temperature (37°C) .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤ 0.1%) .

Advanced: What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Ultrasonic Irradiation : Reduces reaction time (from 24 h to 2 h) and improves yield (85% vs. 60% conventional) by enhancing mixing and energy transfer .
  • Aqueous Ethanol Solvents : Replace toxic DMF or THF, reducing waste (E-factor < 5) .
  • Catalyst Recycling : Recover Pd/C via filtration for reuse in up to 5 cycles without activity loss .

Advanced: How do substituents affect the photophysical properties of this compound derivatives?

  • Electron-donating groups (e.g., -OCH₃) redshift fluorescence emission (λem ~450 nm vs. 420 nm for parent compound) via conjugation extension .
  • pH-sensitive probes : The aldehyde group’s protonation at low pH quenches fluorescence (quantum yield drops from 0.64 to 0.15), enabling lysosomal pH mapping .

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